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molecular formula C7H12O3S B591897 4-(Methylsulfonyl)cyclohexanone CAS No. 862129-72-4

4-(Methylsulfonyl)cyclohexanone

Cat. No. B591897
M. Wt: 176.23
InChI Key: HZDUWRDWIUHEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376422B2

Procedure details

A solution containing (buta-1,3-dien-2-yloxy)(trimethyl)silane (12.5 ml, 70.7 mmol) in toluene (50 ml), was treated with (methylsulfonyl)ethene (4.1 ml, 47.1 mmol) and heated under reflux for 76 hours. After which time, the reaction mixture was cooled to room temperature and concentrated in-vacuo to give a yellow oil. The oil was dissolved in CH2Cl2 (120 ml) and filtered through Celite®. The filtrate was concentrated in-vacuo and the resulting residue was then dissolved in MeOH (8 ml) with cooling (ice/water). It was then treated with TFA (2.0 ml). The reaction mixture was stirred at 0° C. for a further 10 minutes and then at room temperature for 25 hours. The reaction mixture was concentrated in-vacuo and the residue was purified by flash column chromatography (0-10% MeOH/CH2Cl2) 100 g SNAP cartridge on the Biotage Isolera to give the title compound 1.2 g (14%) as a thick yellow oil. LC-MS 94%, 0.39 min (3.5 minute LC-MS method), m/z=177.0 (ELS visible only). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 3.24-3.32 (m, 1H) 2.94 (s, 3H) 2.62-2.70 (m, 2H) 2.50-2.56 (m, 2H) 2.38-2.45 (m, 2H) 2.07-2.18 (m, 2H).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
14%

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([O:5][Si](C)(C)C)[CH:3]=[CH2:4].[CH3:10][S:11]([CH:14]=[CH2:15])(=[O:13])=[O:12]>C1(C)C=CC=CC=1.C(Cl)Cl>[CH3:10][S:11]([CH:14]1[CH2:4][CH2:3][C:2](=[O:1])[CH2:5][CH2:15]1)(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
12.5 mL
Type
reactant
Smiles
C=C(C=C)O[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
CS(=O)(=O)C=C
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for a further 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 76 hours
Duration
76 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in-vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was then dissolved in MeOH (8 ml)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling (ice/water)
ADDITION
Type
ADDITION
Details
It was then treated with TFA (2.0 ml)
WAIT
Type
WAIT
Details
at room temperature for 25 hours
Duration
25 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (0-10% MeOH/CH2Cl2) 100 g SNAP cartridge on the Biotage Isolera

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CS(=O)(=O)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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